4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-2-4-13(6-8)10(15)7-1-3-12-9(14)5-7/h1,3,5,8H,2,4,6,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQKBBCNTJEAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Synthesis from trans-4-hydroxyl-L-proline
- Stepwise process :
- Decarboxylation of trans-4-hydroxyl-L-proline in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.
- N-tert-butoxycarbonyl (N-Boc) protection of the amino group to stabilize the intermediate.
- Hydroxyl sulfonylation , converting the hydroxyl group into a good leaving group (e.g., mesylate).
- SN2 nucleophilic substitution with an azide reagent, which inverts the stereochemistry to form (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.
- Reduction of the azide to the amino group using triphenylphosphine and hydrochloric acid, yielding (S)-3-aminopyrrolidine dihydrochloride.
This method provides high optical purity and chemical yield of the chiral 3-aminopyrrolidine intermediate, essential for downstream synthesis steps.
| Step | Reaction | Conditions | Product | Notes |
|---|---|---|---|---|
| (a) Decarboxylation | trans-4-hydroxyl-L-proline → (R)-3-hydroxypyrrolidine HCl | Catalyst, solvent | (R)-3-hydroxypyrrolidine HCl | Stereochemistry retained |
| (b) N-Boc Protection | Amino group protected with Boc | Standard Boc-protection conditions | Boc-protected intermediate | Stabilizes amine |
| (c) Hydroxyl sulfonylation | Hydroxyl → mesylate | Mesyl chloride, base | Mesylated intermediate | Good leaving group |
| (d) SN2 substitution | Mesylate + azide | Solvent, azide reagent | Boc-3-azidopyrrolidine | Stereochemical inversion |
| (e) Azide reduction | Azide → amine | Triphenylphosphine, HCl | (S)-3-aminopyrrolidine dihydrochloride | High purity |
Protection and Functionalization of 3-Aminopyrrolidine
To enable selective reactions and facilitate coupling, the amino group of 3-aminopyrrolidine is often protected and functionalized.
Boc Protection and Derivatization
- Reaction of (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate in methanol under basic conditions (pH 11.8–12.2) using potassium hydroxide yields 3-amino-1-tert-butoxycarbonylpyrrolidine with high yield (~81.7%).
- Control of pH and temperature (15–20 °C) during the addition is crucial to minimize side products like di-Boc derivatives.
Allyloxycarbonyl (Alloc) Protection
- Conversion of benzyl-protected 3-amino-pyrrolidine derivatives to allyloxycarbonyl-protected analogs is achieved by reaction with allyl chloroformate in inert solvents (e.g., n-heptane) under mild conditions (0–100 °C).
- This step facilitates selective deprotection and further functionalization.
Coupling to Pyridin-2(1H)-one Core
The final assembly of 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one involves coupling the 3-aminopyrrolidine derivative to the pyridinone ring via amide bond formation.
- The carbonyl coupling is typically achieved by activating the carboxyl group of the pyridin-2(1H)-one derivative or its equivalent, followed by nucleophilic attack by the amino group of the protected 3-aminopyrrolidine.
- Reaction conditions vary but often include solvents like tetrahydrofuran or dimethoxyethane, elevated temperatures (100–150 °C), and sometimes elevated pressures to enhance yield and selectivity.
- The protecting groups on the amine are removed post-coupling to yield the target compound.
Summary Table of Key Preparation Steps
| Stage | Starting Material | Key Reagents | Conditions | Yield / Notes |
|---|---|---|---|---|
| 1. Decarboxylation | trans-4-hydroxyl-L-proline | Catalyst, solvent | Ambient to mild heat | High stereoselectivity |
| 2. Boc Protection | 3-hydroxypyrrolidine HCl | Di-tert-butyl dicarbonate, KOH | Methanol, 15–20 °C, pH 11.8–12.2 | 81.7% yield |
| 3. Hydroxyl sulfonylation | Boc-protected intermediate | Mesyl chloride, base | Standard sulfonylation | Good leaving group formation |
| 4. Azide substitution | Mesylate intermediate | Azide reagent | SN2 reaction conditions | Stereochemical inversion |
| 5. Azide reduction | Azide intermediate | Triphenylphosphine, HCl | Mild conditions | (S)-3-aminopyrrolidine dihydrochloride |
| 6. Amide coupling | Pyridin-2(1H)-one derivative + 3-aminopyrrolidine | Coupling agents (e.g., EDC, DCC) | THF or DME, 100–150 °C, pressure | High yield, optically active product |
Research Findings and Practical Considerations
- The chiral purity of 3-aminopyrrolidine is critical for biological activity and is maintained through stereospecific steps starting from chiral amino acids.
- Protection strategies (Boc, Alloc) are essential to prevent side reactions and enable selective coupling.
- Reaction conditions such as pH, temperature, solvent choice, and pressure significantly influence yields and purity, requiring careful optimization.
- The multi-step synthesis is scalable and suitable for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one as a candidate for anticancer drug development. Its structural resemblance to known bioactive molecules allows for modifications that may enhance its efficacy against specific cancer types, such as glioblastoma. Research indicates that derivatives of pyridine compounds can exhibit significant cytotoxicity against cancer cells while maintaining favorable pharmacokinetic properties .
1.2 Modulation of Chemokine Receptors
The compound has been investigated for its ability to modulate chemokine receptors, which are critical in various physiological processes including immune responses and inflammation. The modulation of these receptors by 3-aminopyrrolidine derivatives suggests that similar compounds could be developed into therapeutic agents for conditions like autoimmune diseases and chronic inflammatory disorders .
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. The ability to inhibit specific enzymes can lead to the development of drugs that target metabolic disorders or enhance the efficacy of existing therapies .
2.2 Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies, where variations in its structure can be systematically analyzed to determine the relationship between chemical structure and biological activity. This approach is crucial for optimizing lead compounds in drug discovery processes .
Case Studies and Research Findings
Case Study 1: Development of Anticancer Agents
A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, demonstrated promising results in inhibiting tumor growth in vitro and in vivo models of glioblastoma. The modifications made to the core structure were instrumental in improving solubility and cellular uptake, leading to enhanced anticancer activity .
Case Study 2: Chemokine Receptor Modulation
Research exploring the effects of 3-aminopyrrolidine derivatives on chemokine receptors indicated that these compounds could significantly alter receptor activity, providing insights into their potential therapeutic roles in inflammatory diseases. The findings suggest that further optimization could lead to effective treatments for conditions such as rheumatoid arthritis and multiple sclerosis .
Mechanism of Action
The mechanism by which 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Core Pyridinone Derivatives
Pyridin-2(1H)-one derivatives share a common lactam ring but differ in substituents, which dictate their physicochemical and biological properties.
Substituent Effects on Activity
- Amino Groups: The 3-aminopyrrolidine in the target compound contrasts with simpler aminoethyl groups (e.g., 4-(2-aminoethyl)pyridin-2(1H)-one dihydrobromide, similarity score 0.85 ). The pyrrolidine ring enhances rigidity and may improve target binding through constrained conformation.
- Heterocyclic Hybrids: Thiazole or thiophene hybrids (e.g., pyridinone-thiazole anticancer agents ) introduce aromaticity and π-stacking capabilities absent in the target compound.
Antiviral Activity
Second-generation pyridinone hybrids (e.g., UC781 derivatives) inhibit HIV-1 reverse transcriptase with improved efficacy against mutant strains .
Central Nervous System (CNS) Targets
Piperazine-containing derivatives (e.g., SSRIs in ) demonstrate the importance of basic nitrogen atoms in crossing the blood-brain barrier. The 3-aminopyrrolidine group in the target compound could offer analogous advantages for CNS-targeted therapies.
Antibacterial and Anticancer Potential
- Antibacterial: The thiophene-ethoxy substituent in ’s compound enhances FabL inhibition , whereas the target compound’s aminopyrrolidine may target different bacterial enzymes.
- Anticancer: Pyridinone-thiazole hybrids rely on intramolecular cyclization for bioactivity, a feature absent in the target compound, highlighting divergent mechanisms.
Physicochemical Properties
- Melting Points: Pyridinone derivatives with halogen substituents (e.g., Cl in ) exhibit higher melting points (268–287°C) due to increased crystallinity, whereas the target compound’s polar aminopyrrolidine may reduce melting point.
- Solubility: The basic 3-aminopyrrolidine group likely improves aqueous solubility compared to nonpolar derivatives (e.g., methylsulfonyl in ).
Biological Activity
4-(3-Aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one, with the CAS number 1692335-56-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, focusing on its pharmacological effects and structure-activity relationships.
- Molecular Formula : CHNO
- Molecular Weight : 206.25 g/mol
- Structure : The compound features a pyridine ring substituted with an aminopyrrolidine group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antitumor Activity
Recent studies suggest that derivatives of pyridinones, including this compound, exhibit significant antitumor activity. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antibacterial Properties
The compound's structural features align with those found in known antibacterial agents. Research indicates that modifications in the pyridine ring can enhance antibacterial efficacy by improving binding to bacterial enzymes .
The precise mechanism through which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Patterns : Variations in the pyridine and pyrrolidine rings can significantly affect potency and selectivity.
- Functional Groups : The presence of amino groups enhances solubility and may improve interactions with biological targets .
Case Studies and Research Findings
Several studies have documented the effects of this compound in different biological contexts:
- Antitumor Efficacy : In vitro assays demonstrated that the compound could inhibit the growth of glioblastoma cells, suggesting potential use in treating aggressive brain tumors .
- Mechanistic Insights : Research has shown that compounds similar to this compound can modulate chemokine receptors, which are pivotal in cancer metastasis and inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyrrolidine and pyridine derivatives, as seen in structurally analogous compounds. For example:
- Condensation reactions between pyrrolidine-3-amine and activated pyridinone intermediates (e.g., using carbodiimide coupling agents) .
- Boronic acid cross-coupling (Suzuki-Miyaura) for introducing aryl/heteroaryl groups, as demonstrated in derivatives like 4-arylpyridin-2-ones .
- Vilsmeier salt-mediated cyclization for constructing the pyridin-2(1H)-one core, leveraging α-oxo amides as precursors .
Q. What biochemical targets are associated with pyridin-2(1H)-one derivatives?
- Key Targets :
- Dipeptidyl peptidase-4 (DPP-4) : Inhibition enhances incretin activity, relevant to diabetes research .
- M1 muscarinic acetylcholine receptor (M1 mAChR) : Positive allosteric modulation shows promise for neurological disorders .
- Vps34 kinase : Selective inhibition for autophagy regulation in cancer studies .
- Validation Methods :
- Enzyme inhibition assays (e.g., DPP-4 fluorometric assays) .
- Receptor binding studies (e.g., radioligand displacement for M1 mAChR) .
Q. How do structural modifications influence solubility and bioavailability?
- Critical Factors :
- Polar substituents : Hydroxy or amino groups improve aqueous solubility but may reduce membrane permeability .
- Heterocyclic appendages : Oxadiazole or morpholine rings enhance target affinity but complicate synthesis .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Strategies :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Prodrug design : Mask polar groups (e.g., esterification of hydroxy moieties) to enhance absorption .
- In vivo imaging : Isotopic labeling (e.g., C) to track biodistribution .
- Case Study : Low solubility of DPP-4 inhibitors limits bioavailability; co-administration with cyclodextrins improves delivery .
Q. What computational tools are effective for predicting target selectivity?
- Approaches :
- Molecular docking : Assess binding poses to DPP-4 vs. homologous proteases (e.g., DPP-8/9) to avoid off-target effects .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with M1 mAChR modulation .
- Free-energy perturbation (FEP) : Predict affinity changes for Vps34 inhibitors with trifluoromethyl modifications .
Q. How can structural analogs address toxicity concerns in preclinical models?
- Mitigation Strategies :
- Acute toxicity screening : Use rodent models (e.g., Sprague-Dawley rats) to identify hepatotoxic/nephrotoxic liabilities .
- Metabolite identification : LC-MS/MS profiling to detect reactive intermediates (e.g., quinone-imine formation) .
- CYP inhibition assays : Evaluate drug-drug interaction risks, especially for analogs with morpholine/pyrrolidine motifs .
Data Contradiction Analysis
Q. How to resolve conflicting reports on anti-inflammatory vs. pro-apoptotic effects?
- Hypotheses :
- Dose dependency : Low concentrations may suppress NF-κB (anti-inflammatory), while high doses induce ROS-mediated apoptosis .
- Cell-type specificity : Macrophages vs. cancer cells show divergent signaling responses .
- Experimental Design :
- Dose-response curves across multiple cell lines (e.g., THP-1 macrophages, HepG2 hepatocytes).
- Pathway analysis : RNA-seq to map TNF-α/IL-6 vs. caspase-3/9 activation .
Future Directions
Q. What novel applications are emerging for pyridin-2(1H)-one hybrids?
- Antiviral Research : Non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with resistance profiles against mutant strains .
- Neuroprotection : M1 mAChR modulators for Alzheimer’s disease, requiring blood-brain barrier (BBB) penetration studies .
- Combination therapies : Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
